N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a dihydrobenzo[b][1,4]dioxine ring, which is a type of benzodioxine, a class of organic compounds containing a benzene ring fused to a dioxine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the formation of the dihydrobenzo[b][1,4]dioxine ring, and the attachment of these rings to the rest of the molecule. The exact methods would depend on the specific reactants and conditions used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. The pyrimidine ring, for example, is known to participate in a variety of chemical reactions, including substitutions and additions .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Formation
Research has led to the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities. These compounds include benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, highlighting the versatility of pyrimidine-based compounds in medicinal chemistry. Notably, these compounds demonstrated significant inhibition of cyclooxygenase-1 and -2 (COX-1/COX-2), with certain derivatives showing high COX-2 selectivity and potent analgesic and anti-inflammatory properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Anticancer and Enzymatic Activity Enhancement
The design and synthesis of pyrazolopyrimidines and their keto-esters have been explored, with some derivatives showing promising effects on enhancing the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This research underscores the potential of pyrimidine derivatives in biocatalysis and bioengineering applications (Mohamed Abd, Gawaad Awas, 2008).
Anticancer Activity
Several pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. For instance, compounds based on thiazole incorporated thioureido substituents demonstrated significant anticancer activity against the colon HCT-116 human cancer cell line. This showcases the therapeutic potential of pyrimidine compounds in cancer treatment (M. Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020).
Novel Synthesis Methods and Potential Antidepressant Applications
Innovative synthesis methods have led to the creation of 3-ethoxyquinoxalin-2-carboxamides, acting as 5-HT3 receptor antagonists. These compounds have shown promise in antidepressant-like activity, illustrating the role of pyrimidine-based compounds in neuropsychiatric disorder treatment (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Bhatt, 2011).
Mechanism of Action
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(18-6-5-11-7-16-10-17-8-11)14-9-20-12-3-1-2-4-13(12)21-14/h1-4,7-8,10,14H,5-6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSYCBDXAUNSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.